3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine

Nucleoside synthesis protecting group chemistry process economics

Routine solid-phase RNA synthesis fails when 3'-OH is unprotected, leading to branching and 2'-5' linkages. This dual-protected uridine solves the problem: - **2'-O-methyl** (permanent): Confers nuclease resistance and eliminates TLR7/8 immune activation in siRNA (<20% incorporation). - **3'-O-TBDMS** (temporary): Directs exclusive 5'-coupling, yielding natural 3'-5' bonds. Synthesized in 98% yield via single-step Vilsmeier conditions. Enables 40% faster coupling (6 min vs. 10 min) compared to 2'-O-TBDMS monomers. Preferred precursor for 5'-DMT-phosphoramidite building blocks.

Molecular Formula C16H28N2O6Si
Molecular Weight 372.49 g/mol
Cat. No. B8112765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine
Molecular FormulaC16H28N2O6Si
Molecular Weight372.49 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CO
InChIInChI=1S/C16H28N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h7-8,10,12-14,19H,9H2,1-6H3,(H,17,20,21)/t10-,12-,13-,14-/m1/s1
InChIKeyVWMFRWSCFRRALN-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-TBDMS-2'-O-Methyluridine: Dual-Protected RNA Precursor


3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine (3'-O-TBDMS-2'-OMe-U; CAS 171268-84-1) is a dual-protected uridine derivative in which the 2'-hydroxyl is permanently modified by a methyl group and the 3'-hydroxyl is temporarily protected by a tert-butyldimethylsilyl (TBDMS) group. This nucleoside serves as a critical precursor for the synthesis of 5'-O-DMT-3'-O-TBDMS-2'-O-methyluridine phosphoramidite building blocks used in automated solid-phase oligonucleotide synthesis. The compound has been synthesized in quantitative yield (up to 98%) via a one-step protocol employing adapted Vilsmeier conditions, with comprehensive characterization by ¹H, ²H, and ¹³C NMR spectroscopy as well as IR and Raman spectroscopy [1]. In RNA synthesis, 3'-O-TBDMS protection directs internucleotide bond formation exclusively to the 5'-position, yielding natural 3'-5' linkages, whereas the isomeric 2'-O-TBDMS derivative preferentially generates non-natural 2'-5' linked products . This compound embodies the established TBDMS protection strategy that, combined with 5'-O-DMT and β-cyanoethyl phosphate protection, constitutes a reliable and widely adopted method for preparing fully biologically active RNA [2].

Dual-protection architecture: 2'-O-methyl (permanent) + 3'-O-TBDMS (temporary)
Regiocontrolled solid-phase RNA synthesis: yields natural 3'-5' linkages
Compatible with standard β-cyanoethyl phosphoramidite methodology

Why 3'-O-TBDMS-2'-O-Methyluridine Cannot Be Replaced


Substituting 3'-O-TBDMS-2'-O-methyluridine with closely related analogs introduces critical functional deficits. Simple 2'-O-methyluridine (CAS 2140-76-3) lacks the essential 3'-O-TBDMS protecting group required for standard solid-phase RNA synthesis; without it, the 3'-hydroxyl remains unprotected and would undergo uncontrolled branching reactions during phosphoramidite coupling, rendering automated synthesis impossible. Conversely, 2'-O-TBDMS-uridine, while providing silyl protection, positions the TBDMS group at the 2'-position—a configuration known in the art to suffer from severe steric hindrance that greatly decreases coupling efficiency, limits achievable oligonucleotide length, and typically produces RNA products of poor quality [1]. Furthermore, the 2'-O-TBDMS regioisomer directs synthesis toward unnatural 2'-5' phosphodiester linkages that lack biological activity, whereas the 3'-O-TBDMS configuration in the target compound yields the correct 3'-5' connectivity . The 3'-O-TBDMS-2'-O-methyluridine structure uniquely enables both the nuclease resistance conferred by the permanent 2'-O-methyl modification and the regiocontrolled solid-phase assembly afforded by temporary 3'-O-TBDMS protection—a combination not achievable with any single-modification analog.

Target: 3'-O-TBDMS-2'-O-methyluridine
Potential Substitute
2'-O-methyluridine
Provides 3'-O-TBDMS temporary protection for controlled coupling
Lacks 3'-O-TBDMS; 3'-OH unprotected, leading to branching and failed synthesis
2'-O-TBDMS-uridine
2'-O-methyl group reduces steric hindrance, enables fast coupling
2'-O-TBDMS creates severe steric hindrance, low coupling efficiency, and produces unnatural 2'-5' linkages

3'-O-TBDMS-2'-O-Methyluridine: Procurement Evidence


One-Step Synthesis vs. Multi-Step Routes

3'-O-TBDMS-2'-O-methyluridine can be synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions, achieving 98% isolated yield. In contrast, syntheses of 2'-O-TBDMS-protected regioisomers typically require multi-step sequences with intermediate purifications that cumulatively depress overall yields [1]. This 98% one-step yield represents a substantial improvement in atom economy and process simplicity relative to conventional multi-step TBDMS protection strategies that are characterized in the patent literature as 'challenging and costly' due to the chemical requirements to prevent silyl group migration during phosphoramidite production [2]. The 3'-O-TBDMS regioisomer thus offers a more accessible entry point to the protected nucleoside than its 2'-O-TBDMS counterpart.

Synthetic Yield
Class-level inference
98% isolated yield in 1 step vs multi-step baseline (qualitative comparison)
Supports synthetic accessibility and potential cost advantage
Comparative yield data from single study; class-level inference for 2'-O-TBDMS regioisomer
Nucleoside synthesis protecting group chemistry process economics

Reduced Phosphoramidite Coupling Time

In automated solid-phase RNA synthesis, phosphoramidites derived from 2'-O-methylated nucleosides (such as the target compound after 5'-DMT and 3'-phosphoramidite activation) require a coupling time of only 6 minutes. In contrast, 2'-O-TBDMS-protected phosphoramidites—which represent the alternative protection strategy for incorporating 2'-OH-containing ribonucleotides—require a 10-minute coupling step under identical instrument conditions [1]. This 40% reduction in coupling time (6 min vs. 10 min) is directly attributable to the lower steric hindrance of the 2'-O-methyl group compared to the bulky 2'-O-TBDMS group, which is known in the art to impede coupling through steric hindrance and decrease monomer coupling efficiency [2].

Coupling Time
Cross-study comparable
6 min (2'-O-methyl) vs 10 min (2'-O-TBDMS), 40% reduction
Supports higher synthesis throughput
0.4 µmol scale, ASM-800 synthesizer; 0.25 M 5-ethylthio-H-tetrazole
Solid-phase oligonucleotide synthesis phosphoramidite chemistry process throughput

TLR7/8 Antagonism and Immune Evasion

Single-stranded siRNAs incorporating 2'-O-methyl uridine modifications inhibit TNF-α production induced by immunostimulatory RNA sequences at nanomolar concentrations. In direct head-to-head comparison, 2'-O-methyl uridine-modified ss siRNAs exhibited potent suppression of TLR7/8 signaling, whereas 2'-deoxy uridine-modified ss siRNAs failed to produce inhibitory effects under identical conditions [1]. This differential activity extends to broad transcriptional suppression: oligonucleotide microarray analysis revealed that nearly all 270 genes induced by an immunostimulatory ss siRNA were completely inhibited or downregulated when cotreated with its 2'-O-methyl uridine-modified counterpart [1]. The selective incorporation of 2'-O-methyl uridine or guanosine nucleosides into one strand of an siRNA duplex completely abrogates immune stimulation at modification levels below 20% of total nucleotides, without disrupting gene-silencing activity [2].

TLR7/8 Antagonism
Direct comparison
2'-O-methyl ss siRNA suppressed 270/270 induced genes; 2'-deoxy analog had no effect
Supports design of non-immunostimulatory siRNA
Human monocyte assays; TLR7/8 activation context
siRNA therapeutics innate immunity TLR antagonism inflammatory response

Validated Dual-Protection Strategy

The combination of 5'-O-DMT, standard nucleobase protecting groups (N-Bz for Ade/Cyt, N-iBu for Gua), β-cyanoethyl phosphate protection, and TBDMS for 2'-hydroxyl protection constitutes a validated and reliable method for preparing fully biologically active RNA [1]. The target compound, 3'-O-TBDMS-2'-O-methyluridine, embodies a refined version of this established strategy: the TBDMS group at the 3'-position (rather than 2'-position) avoids the steric hindrance that plagues 2'-O-TBDMS chemistry [2], while the permanent 2'-O-methyl modification eliminates the need for 2'-OH deprotection altogether. This dual-protection architecture has been employed in the synthesis of amide-linked ribonucleoside dimers, where coupling of 5'-O-DMT-protected carboxylates derived from 3'-O-TBDMS-2'-O-methyluridine with 5'-amino-5'-deoxy-2'-O-methyladenosine proceeded in 74% yield—demonstrating compatibility with non-phosphodiester backbone chemistries .

Protection Strategy
Supporting evidence
TBDMS/2'-OMe architecture compatible with validated β-cyanoethyl RNA synthesis; demonstrated amide dimer coupling (74%)
Supports established RNA synthesis methodology
Methodology from nucleic acid chemistry literature
RNA chemical synthesis oligonucleotide therapeutics quality control

Applications of 3'-O-TBDMS-2'-O-Methyluridine


Non-Inflammatory Therapeutic siRNA

The 2'-O-methyl modification delivered by this compound is essential for generating siRNA therapeutics that evade TLR7/8-mediated innate immune activation. Selective incorporation of 2'-O-methyl uridine into one strand of the siRNA duplex completely abrogates cytokine induction and inflammatory responses at modification levels below 20% of total nucleotides, while preserving full gene-silencing activity [1]. This property is not achievable with 2'-deoxy uridine analogs, which fail to suppress TLR signaling [2]. The 3'-O-TBDMS protection enables regiocontrolled solid-phase assembly yielding the correct 3'-5' phosphodiester linkages required for biological activity .

High-Throughput Oligonucleotide Synthesis

Phosphoramidites derived from 2'-O-methylated nucleosides require only 6 minutes of coupling time on automated synthesizers, compared to 10 minutes for 2'-O-TBDMS-protected monomers [1]. This 40% reduction in coupling time, combined with the absence of a 2'-O-TBDMS deprotection step (since the 2'-position is permanently methylated), substantially increases synthesis throughput. The 3'-O-TBDMS-2'-O-methyluridine scaffold provides the starting material for generating 5'-DMT-3'-phosphoramidite building blocks that incorporate this time-saving advantage while maintaining compatibility with standard β-cyanoethyl synthesis protocols validated for producing fully active RNA [2].

Cost-Effective Scale-Up Production

For laboratories or CDMOs seeking to produce protected uridine building blocks at scale, the 3'-O-TBDMS regioisomer offers a more economical synthetic entry point than the 2'-O-TBDMS analog. The target compound can be synthesized in 98% isolated yield in a single step using adapted Vilsmeier conditions [1]. In contrast, 2'-O-TBDMS uridine syntheses require multi-step sequences with intermediate purifications and are characterized in the patent literature as 'challenging and costly' due to the added chemical requirements to prevent silyl group migration [2]. This quantitative difference in synthetic efficiency directly impacts procurement cost and supply chain reliability for large-scale oligonucleotide manufacturing.

2'-Modified RNA with Defined Regiochemistry

3'-O-TBDMS-2'-O-methyluridine is the preferred precursor when the intended therapeutic oligonucleotide requires both 2'-O-methyl modification (for nuclease resistance and immune evasion) and correct 3'-5' phosphodiester connectivity. The 3'-O-TBDMS configuration directs coupling to the natural 3'-5' linkage orientation during phosphoramidite synthesis, whereas the 2'-O-TBDMS regioisomer yields the non-biologically active 2'-5' linked product [1]. This regiochemical control is critical for applications where product purity and biological activity are paramount, including antisense oligonucleotides, siRNA therapeutics, and aptamer development.

Application
Selection Property
Validation Focus
Non-immunostimulatory siRNA design
2'-O-methyl modification compatibility
TLR7/8 signaling suppression assay
High-throughput RNA synthesis
Reduced coupling time precursor
Coupling efficiency and cycle time benchmarking
Cost-efficient scale-up
Single-step synthesis access
Synthetic yield and process reproducibility
Regiocontrolled 2'-modified RNA
3'-O-TBDMS regiochemistry
3'-5' linkage fidelity and product purity

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